![molecular formula C13H20ClNOS B13235937 2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13235937.png)
2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a methoxyphenylsulfanyl group, making it a unique structure with potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 4-methoxybenzenethiol with piperidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the sulfanyl group.
Substitution: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
- 3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride
- 2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine
Uniqueness
2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyphenylsulfanyl group provides specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H20ClNOS |
|---|---|
Poids moléculaire |
273.82 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c1-15-12-5-7-13(8-6-12)16-10-11-4-2-3-9-14-11;/h5-8,11,14H,2-4,9-10H2,1H3;1H |
Clé InChI |
YABOTWIBBSYWTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC2CCCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Aminomethyl)oxan-3-yl]-3-(methylamino)propan-2-ol](/img/structure/B13235858.png)

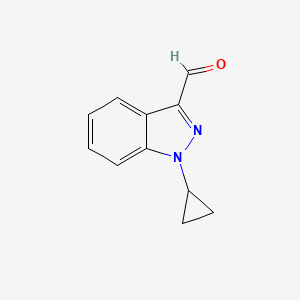
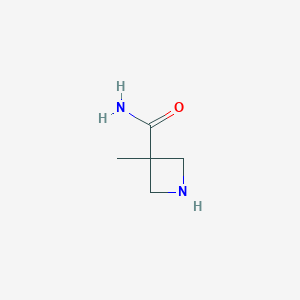
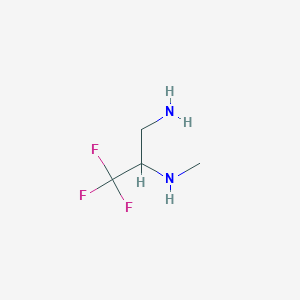
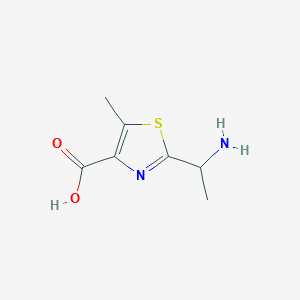
![tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13235892.png)

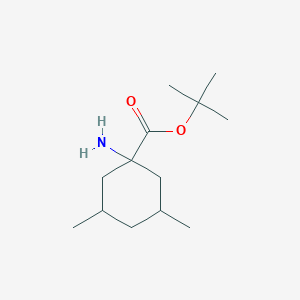
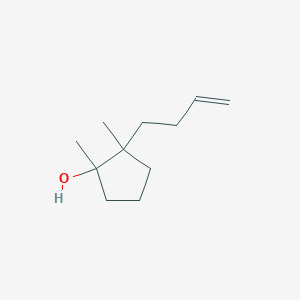
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13235928.png)

![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}acetamide](/img/structure/B13235931.png)
